4-bromonaphthalene-1-sulfonyl Chloride
Overview
Description
4-Bromonaphthalene-1-sulfonyl chloride is an organic compound with the chemical formula C10H6BrClO2S. It is a white solid that is stable at room temperature . This compound is used in various chemical reactions and has applications in different fields of scientific research.
Mechanism of Action
Mode of Action
4-Bromonaphthalene-1-sulfonyl chloride, like other sulfonyl chlorides, is an electrophilic compound. It can react with nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonic esters, respectively . The bromine atom on the naphthalene ring can also participate in various reactions, such as nucleophilic aromatic substitution, further expanding the range of possible reactions.
Result of Action
The molecular and cellular effects of this compound would depend on the specific biological targets it interacts with. Given its reactivity, it could potentially modify a wide range of biomolecules, altering their function and potentially leading to various cellular effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of nucleophiles in the environment can lead to premature reactions, reducing the availability of the compound for its intended targets. Additionally, factors such as pH and temperature can affect the rate of its reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromonaphthalene-1-sulfonyl chloride typically involves the sulfonylation of 4-bromonaphthalene. This process can be carried out using chlorosulfonic acid (HSO3Cl) as the sulfonylating agent. The reaction is usually performed under controlled conditions to ensure the selective formation of the sulfonyl chloride group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonylation processes using advanced equipment to maintain reaction conditions such as temperature and pressure. The purity of the final product is often ensured through purification techniques like recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-Bromonaphthalene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Electrophilic Aromatic Substitution: The bromine atom on the naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Electrophilic Aromatic Substitution: Reagents like bromine (Br2) or chlorine (Cl2) can be used under acidic conditions.
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Electrophilic Aromatic Substitution: Products include various substituted naphthalene derivatives.
Scientific Research Applications
4-Bromonaphthalene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules for studying biological processes.
Medicine: It is involved in the synthesis of potential therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloronaphthalene-1-sulfonyl chloride
- 4-Fluoronaphthalene-1-sulfonyl chloride
- 4-Iodonaphthalene-1-sulfonyl chloride
Uniqueness
4-Bromonaphthalene-1-sulfonyl chloride is unique due to the presence of the bromine atom, which can influence the reactivity and selectivity of the compound in various chemical reactions. The bromine atom can also participate in additional reactions, such as cross-coupling reactions, which are not possible with other halogenated analogs.
Properties
IUPAC Name |
4-bromonaphthalene-1-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClO2S/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBFYZPSEJKTFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373725 | |
Record name | 4-bromonaphthalene-1-sulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63279-36-7 | |
Record name | 4-bromonaphthalene-1-sulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.